3-Amino-5-aminomethyl-1H-indazole hydrochloride
Description
Properties
CAS No. |
267876-21-1 |
|---|---|
Molecular Formula |
C8H11ClN4 |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
5-(aminomethyl)-1H-indazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c9-4-5-1-2-7-6(3-5)8(10)12-11-7;/h1-3H,4,9H2,(H3,10,11,12);1H |
InChI Key |
ADKPSRPPGZKHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C(=NN2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for Indazole Derivatives
The synthesis of indazole derivatives typically involves the construction of the bicyclic indazole ring system followed by functionalization at desired positions. Key synthetic routes include:
- Intramolecular C-H amination of aminohydrazones to form the indazole core (metal-catalyzed or metal-free).
- Cyclization of hydrazones or benzamidines under reductive or oxidative conditions to form 1H- or 2H-indazoles.
- Functional group transformations on preformed indazole rings to introduce amino and aminomethyl groups.
These general methods provide the foundation for preparing substituted indazoles such as 3-Amino-5-aminomethyl-1H-indazole.
Specific Routes to 3-Amino-5-aminomethyl-1H-indazole Hydrochloride
While direct literature on the exact compound "3-Amino-5-aminomethyl-1H-indazole hydrochloride" is limited, closely related synthetic methodologies and intermediates have been described, enabling inference of practical preparation routes.
Synthesis via Halogenated Indazole Precursors and Hydrazine Hydrate
- Starting from 5-bromo-2-fluoro benzonitrile , reaction with hydrazine hydrate in ethanol under heating (343 K, 4 h) yields 5-bromo-1H-indazol-3-amine .
- Subsequent protection of the indazole nitrogen with tert-butyl carbamate (Boc) anhydride in the presence of DMAP affords tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate .
- This intermediate can be further elaborated by substitution reactions to introduce the aminomethyl group at position 5 (replacing the bromo substituent) through nucleophilic substitution with a suitable aminomethyl source, followed by deprotection and conversion to the hydrochloride salt.
Aminomethylation via Functional Group Transformations
- The aminomethyl group at position 5 can be introduced by reduction of a formyl or hydroxymethyl substituent or via nucleophilic substitution on a halogenated intermediate.
- Literature on related indazole carboxylic acid derivatives shows oxidation of methyl or hydroxymethyl groups to carboxylic acids, indicating that selective reduction or substitution can yield aminomethyl functionalities.
- The aminomethylation step often requires careful control to avoid over-alkylation or side reactions.
Cyclization and Functionalization Approaches
- Direct cyclization of appropriately substituted hydrazones or benzamidines can yield the indazole core with amino substituents.
- Palladium- or rhodium-catalyzed C-H activation and amination methods provide regioselective access to 1H-indazoles bearing amino groups at specific positions.
- Metal-free oxidative cyclization using hypervalent iodine reagents (e.g., PIFA) has been reported to efficiently form 1H-indazoles with amino substituents.
Data Table: Summary of Key Synthetic Steps and Conditions
Expert Notes
- The absence of a single, standardized synthetic protocol for 3-Amino-5-aminomethyl-1H-indazole hydrochloride highlights the need for further optimization in this area.
- Researchers should consider adapting palladium- or rhodium-catalyzed C-H functionalization methods for late-stage aminomethylation to improve regioselectivity and reduce synthetic steps.
- Protecting group strategies are crucial for managing the multiple reactive sites on the indazole scaffold.
- Analytical methods such as NMR spectroscopy and crystallography are essential for confirming substitution patterns and purity, as demonstrated in related compounds.
- Intellectual property filings (patents) provide valuable insights into proprietary synthetic routes and intermediates relevant to this compound class.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-aminomethyl-1H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 3-Amino-5-aminomethyl-1H-indazole hydrochloride is its potential as an antitumor agent. Research indicates that compounds with indazole structures can exhibit inhibitory effects on various protein kinases, which are crucial in regulating cell proliferation and survival. The compound has shown promise in:
- Inhibiting Tyrosine Kinases : It regulates signal transduction pathways associated with tyrosine kinases, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells. This mechanism is particularly relevant for cancers characterized by abnormal kinase activity .
- Clinical Trials : Some derivatives of indazole have been evaluated in clinical settings, demonstrating efficacy against tumors such as melanoma and other cancers linked to aberrant kinase signaling pathways .
Enzyme Inhibition
3-Amino-5-aminomethyl-1H-indazole hydrochloride also serves as a potent enzyme inhibitor. Its structure allows it to interact effectively with specific targets, making it valuable in treating various conditions:
- Inhibition of SGK (Serum/Glucocorticoid-Regulated Kinase) : Certain derivatives of 3-aminoindazole have been identified as SGK inhibitors, which are relevant for treating metabolic disorders like diabetes and obesity . The inhibition of SGK can modulate cellular responses to insulin and glucocorticoids.
- IDO1 Inhibition : The compound has shown potential in inhibiting indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor immune evasion. IDO1 inhibition can enhance anti-tumor immunity, making this application particularly interesting for immunotherapy approaches .
Structure-Activity Relationship Studies
The effectiveness of 3-Amino-5-aminomethyl-1H-indazole hydrochloride can be attributed to its structure. Research into structure-activity relationships (SAR) has revealed that modifications at specific positions on the indazole ring can significantly alter biological activity:
| Position | Modification | Effect |
|---|---|---|
| 1 | Amino group | Enhances antitumor activity |
| 3 | Methyl group | Improves enzyme inhibition |
| 5 | Chlorine atom | Increases selectivity for target enzymes |
These findings suggest that careful modification of the indazole framework can lead to compounds with improved therapeutic profiles.
Case Studies and Research Findings
Several studies have documented the therapeutic potential of 3-Amino-5-aminomethyl-1H-indazole hydrochloride:
- Case Study on Cancer Treatment : A study highlighted the compound's ability to inhibit cellular proliferation in various cancer cell lines, demonstrating a dose-dependent response that supports its use as a potential anticancer agent .
- Clinical Evaluation : A recent clinical trial involving indazole derivatives showed promising results in patients with BRAFV600-mutant melanoma, indicating that the compound could be an effective treatment option for specific cancer types .
Mechanism of Action
The mechanism of action of 3-Amino-5-aminomethyl-1H-indazole hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-amino-5-aminomethyl-1H-indazole hydrochloride is highlighted through comparisons with related heterocyclic compounds, including indazoles, indoles, and pyrazoles. Key distinctions lie in substituent positions, molecular weight, and physicochemical properties.
Structural Analogues in the Indazole Family
- This may improve aqueous solubility and biological interaction . Halogenated derivatives (e.g., 6-chloro or 5-bromo substituents in indoles from –4) exhibit higher molecular weights and melting points (>200°C), attributed to increased molecular rigidity and halogen-induced intermolecular forces .
Indole and Imidazole Derivatives
Compounds such as 3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole () and 3-(1-((1H-indol-3-yl)methyl)-1H-imidazol-5-yl)-7-fluoro-1H-indole () share synthetic pathways (e.g., aldehyde-amine condensations) but differ in core heterocycles (imidazole vs. indazole). These compounds often display:
- Higher molecular weights (e.g., 443.24 g/mol for iodobenzyl-substituted indole in ) due to bulky aromatic substituents.
- Biological relevance : Indole-imidazole hybrids are explored for structure-activity relationships in drug discovery, particularly for kinase inhibition or antimicrobial activity .
Physicochemical and Application Comparisons
- Melting Points: Halogenated indoles (e.g., 4-chloro-1H-indole derivatives) exhibit higher melting points (>200°C) than amino-substituted indazoles, reflecting stronger intermolecular forces .
- Applications: 3-Amino-5-aminomethyl-1H-indazole HCl: Potential use in medicinal chemistry due to its bifunctional amino groups, enabling derivatization for drug candidates . 5-Amino-6-methyl-1H-indazole HCl: Employed as a building block in organic synthesis . Indole-imidazole hybrids: Investigated for anticancer and anti-inflammatory properties .
Biological Activity
3-Amino-5-aminomethyl-1H-indazole hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 3-Amino-5-aminomethyl-1H-indazole hydrochloride typically involves the reaction of indazole derivatives with various amine groups. The compound can be synthesized through methods such as:
- Hydrazine Hydrate Reaction : Indazole derivatives are refluxed with hydrazine hydrate to yield aminomethyl derivatives.
- Suzuki Coupling : This method allows for the introduction of various substituents at the C-5 position, enhancing biological activity.
Biological Activity
The biological activity of 3-Amino-5-aminomethyl-1H-indazole hydrochloride has been evaluated across various studies, focusing on its anticancer properties, enzyme inhibition, and effects on cellular pathways.
Anticancer Properties
Recent studies have demonstrated that indazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, a study reported that compounds derived from indazole showed IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 5.15 µM to higher concentrations depending on the specific derivative and cancer type .
Table 1: IC50 Values of Indazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6o | K562 | 5.15 |
| 6p | A549 | 8.09 |
| 6q | PC-3 | 14.35 |
| 6r | Hep-G2 | 7.14 |
These results indicate a promising selectivity for cancer cells over normal cells, suggesting a potential therapeutic index for further development.
Enzyme Inhibition
3-Amino-5-aminomethyl-1H-indazole hydrochloride has also been investigated for its role as an enzyme inhibitor. Studies have shown that certain derivatives can inhibit key enzymes involved in cancer progression and metabolism, such as:
- FGFR1 (Fibroblast Growth Factor Receptor 1): Some indazole derivatives have demonstrated potent inhibition with IC50 values below 4.1 nM .
- Aurora Kinases : These compounds showed selectivity for Aurora A and B kinases, critical in cell cycle regulation and mitosis, with IC50 values as low as .
The mechanisms by which these compounds exert their biological effects include:
- Induction of Apoptosis : Certain derivatives influence apoptotic pathways by modulating Bcl2 family proteins and the p53/MDM2 pathway .
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest in various phases, further contributing to their anticancer efficacy.
- Microtubule Disruption : Some studies suggest that indazole derivatives can disrupt microtubule polymerization, leading to increased cytotoxicity in cancer cells .
Case Studies
Several case studies highlight the therapeutic potential of indazole derivatives:
- A study involving compound 6o showed significant inhibition against K562 leukemia cells while sparing normal HEK-293 cells, indicating a selective action that could minimize side effects in patients .
- Another investigation reported that indazole-based compounds effectively inhibited tumor growth in vivo models when administered at specific dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
